1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyrrole group: This step involves the reaction of the pyrazole intermediate with a pyrrole derivative under suitable conditions.
Attachment of the trimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with an amine or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.
Industry: As a precursor for the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Lacks the trimethoxyphenyl group.
N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide: Lacks the pyrrole group.
1-methyl-1H-pyrazole-4-carboxamide: Lacks both the pyrrole and trimethoxyphenyl groups.
Uniqueness
1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the pyrrole and trimethoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H20N4O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-methyl-5-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H20N4O4/c1-21-18(22-7-5-6-8-22)13(11-19-21)17(23)20-12-9-14(24-2)16(26-4)15(10-12)25-3/h5-11H,1-4H3,(H,20,23) |
InChI Key |
QVDGZGMMUBHOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)N3C=CC=C3 |
Origin of Product |
United States |
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